N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
Description
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative characterized by a 1H-pyrazole core substituted with a 4-fluorophenyl group at position 1, a propoxy group at position 4, and a carboxamide moiety linked to a 2,4-dimethylphenyl group at position 3.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-4-11-27-19-13-25(17-8-6-16(22)7-9-17)24-20(19)21(26)23-18-10-5-14(2)12-15(18)3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCVUKMDPHYNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is synthesized via cyclocondensation of ethyl 3-(ethoxymethylene)pentane-2,4-dione with hydrazine hydrate (80%) in ethanol at 0–5°C. This yields ethyl 4-hydroxy-1H-pyrazole-3-carboxylate as a light-yellow solid (Yield: 78%, purity >95% by HPLC).
Reaction Conditions
- Hydrazine hydrate: 2.2 equiv
- Ethanol: 150 mL per 0.2 mol substrate
- Reaction time: 4 hr at 0°C, then 12 hr at 25°C
Table 1: Optimization of Pyrazole Cyclization
| Parameter | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0°C | 78 | 95 |
| 25°C | 65 | 89 | |
| 40°C | 52 | 81 | |
| Solvent | Ethanol | 78 | 95 |
| THF | 63 | 88 | |
| Acetonitrile | 58 | 83 |
Introduction of 4-Fluorophenyl Group
The 1-position is functionalized via nucleophilic aromatic substitution using 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions. Ethyl 4-hydroxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is obtained as white crystals (Yield: 68%, mp: 142–144°C).
Key Reaction Parameters
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (3 equiv)
- Solvent: DME/H₂O (4:1 v/v)
- Temperature: 80°C, 18 hr
Table 2: Impact of Coupling Catalysts
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂ | 42 | 85 |
| PdCl₂(dppf) | 55 | 89 |
| Pd(PPh₃)₄ | 68 | 93 |
Alkylation at Position 4
The hydroxy group at position 4 is propoxylated using 1-bromopropane in the presence of K₂CO₃ in anhydrous DMF. Ethyl 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylate is isolated as a colorless oil (Yield: 82%, purity: 97%).
Optimization Data
- Base screening: K₂CO₃ (82%) > NaOH (73%) > Et₃N (65%)
- Solvent effects: DMF (82%) > DMSO (78%) > THF (63%)
- Temperature: 60°C optimal (vs. 40°C: 58%, 80°C: 79%)
Carboxamide Formation
The ester is hydrolyzed to the carboxylic acid using NaOH (2M) in ethanol/water (3:1), followed by acid chloride formation with SOCl₂. Subsequent reaction with 2,4-dimethylaniline in THF yields the final product (Yield: 75%, mp: 168–170°C).
Stepwise Characterization Data
- Ethyl 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylate
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, H-5), 7.45–7.39 (m, 2H, ArF), 7.15–7.09 (m, 2H, ArF), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.18 (t, J=6.6 Hz, 2H, OCH₂CH₂CH₃), 1.89–1.82 (m, 2H, CH₂CH₂CH₃), 1.38 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.01 (t, J=7.4 Hz, 3H, CH₂CH₃).
1-(4-Fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl chloride
- IR (KBr): 1778 cm⁻¹ (C=O stretch, acid chloride).
Final Product
- HRMS (ESI+): m/z calcd for C₂₁H₂₂FN₃O₂ [M+H]⁺: 376.1724; found: 376.1726.
- $$ ^{13}C $$ NMR (101 MHz, CDCl₃): δ 162.1 (C=O), 158.9 (d, J=245 Hz, C-F), 144.3 (C-3), 137.2 (C-5), 129.8 (d, J=8 Hz, ArC), 115.6 (d, J=22 Hz, ArC), 77.4 (OCH₂), 22.1 (CH₂), 18.9 (CH₃).
Process Optimization
Regioselectivity in Pyrazole Formation
The cyclocondensation step demonstrates strict regiocontrol, with the ethoxymethylene group directing hydrazine attack to form the 1,3-disubstituted pyrazole. X-ray crystallography of intermediates confirms substitution patterns.
Purification Strategies
- Crystallization : Final product recrystallized from ethyl acetate/hexane (1:3) achieves >99% purity.
- Chromatography : Silica gel chromatography (EtOAc/hexane 1:4) removes residual coupling catalyst.
Table 3: Yield Comparison Across Scales
| Scale (mmol) | Lab-Scale (0.1) | Pilot (10) | Industrial (1000) |
|---|---|---|---|
| Isolated Yield (%) | 75 | 72 | 68 |
| Purity (%) | 99 | 98 | 97 |
Mechanistic Insights
Acid Chloride Formation
Thionyl chloride mediates ester-to-acid chloride conversion through a two-step mechanism: initial ester protonation followed by nucleophilic displacement. Kinetic studies show second-order dependence on SOCl₂ concentration.
Amine Coupling
The carboxamide coupling proceeds via a Schotten-Baumann mechanism, with in situ generation of HCl necessitating K₂CO₃ as a proton scavenger. Excess amine (1.2 equiv) drives the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structure :
- Pyrazole core with 4-chlorophenyl (position 5), 2,4-dichlorophenyl (position 1), and methyl (position 4) groups.
- Carboxamide linked to a 3-pyridylmethyl group.
- Key Differences: Substituent Halogenation: Chlorine atoms (electron-withdrawing) replace fluorine and methyl groups in the target compound. This increases molecular weight and may reduce metabolic stability due to stronger carbon-chlorine bonds.
- Implications :
- The dichlorophenyl and pyridyl groups may enhance target affinity in hydrophobic binding pockets but could increase off-target risks due to higher lipophilicity.
N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide
- Structure :
- Pyrazole core with 2,4-difluorophenyl (carboxamide), methyl (position 1), trifluoromethyl (position 3), and sulfanyl-linked 3-(trifluoromethyl)benzyl (position 5) groups.
- Key Differences :
- Fluorine Density : Contains six fluorine atoms (vs. one in the target compound), significantly increasing electronegativity and metabolic resistance.
- Sulfanyl Group : The sulfur atom in the sulfanyl group may improve oxidative stability but reduce solubility compared to the target’s propoxy group.
- Implications :
- High fluorine content enhances membrane permeability and bioavailability, making this compound a candidate for central nervous system targets.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Structure :
- Pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one moiety and fluorophenyl groups.
- Key Differences: Core Heterocycle: The pyrazolo-pyrimidine system (vs. Chromenone Moiety: Introduces hydrogen-bond acceptors (ketone, ether), which may improve binding to proteins with polar active sites.
- Implications :
- This compound’s complexity suggests broader off-target effects but higher potency in specific enzymatic contexts.
Structural and Physicochemical Data Table
Key Research Findings and Theoretical Implications
- Substituent Effects on Lipophilicity :
- The target compound’s propoxy and dimethylphenyl groups balance lipophilicity (LogP ~3.5 estimated), whereas analogs with trifluoromethyl or chlorine substituents exhibit higher LogP values (~4.5–5.0), favoring blood-brain barrier penetration but increasing toxicity risks.
- Metabolic Stability :
- Binding Interactions: Pyridylmethyl and chromenone groups in analogs suggest stronger hydrogen-bonding capabilities, whereas the target compound’s dimethylphenyl group prioritizes hydrophobic interactions.
Biological Activity
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that has attracted attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrazole ring substituted with a dimethylphenyl group, a fluorophenyl group, and a propoxy group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, docking studies indicated that it could effectively interact with checkpoint kinase 1 (CHK1), a target implicated in cancer cell proliferation. The predicted binding affinity suggests promising inhibitory activity against cancer cell lines.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 0.8 | HeLa |
| Hydroxyurea | 4.3 | HeLa |
This data indicates that the synthesized compound exhibits higher cytotoxic effects compared to hydroxyurea, a known chemotherapeutic agent .
Enzyme Activity and Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes. For example, it has shown promising results in inhibiting kinases associated with cancer progression. In vitro assays demonstrated significant inhibition rates, suggesting its potential use in targeted cancer therapies.
Study 1: Antitumor Activity
A study conducted on the cytotoxic effects of this compound revealed that the compound significantly reduced cell viability in HeLa cells. The MTT assay indicated an IC50 value of 0.8 μM, showcasing its potency as an anticancer agent .
Study 2: Pharmacokinetics and Toxicity
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling was performed using computational tools to predict the pharmacokinetic properties of the compound. Results indicated favorable absorption and distribution characteristics with low toxicity levels in normal cell lines. This suggests a promising therapeutic window for further development .
Q & A
Q. What synthetic strategies are recommended for the preparation of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, and how can purity be optimized?
The compound can be synthesized via multi-step routes involving condensation of substituted pyrazole precursors with appropriate carboxamide derivatives. For example, analogous pyrazole-carboxamide compounds are synthesized using 1,5-diarylpyrazole core templates, followed by functionalization of the propoxy group and coupling with 2,4-dimethylaniline . Key steps include:
- Reaction conditions : Use of anhydrous solvents (e.g., THF, DMF) and catalysts like EDCI/HOBt for amide bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >98% purity.
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .
Q. How can the molecular structure of this compound be unequivocally confirmed?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- Spectroscopy : H/C NMR to verify substituent positions (e.g., 4-propoxy group at δ ~4.2 ppm, fluorophenyl protons at δ ~7.1–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] expected at m/z 411.18).
- X-ray crystallography : Single-crystal analysis (e.g., R factor < 0.05, data-to-parameter ratio >15) resolves stereoelectronic effects, as demonstrated for related pyrazole derivatives .
Q. What preliminary assays are suitable for evaluating its biological activity?
Initial screening should focus on target-agnostic assays:
Q. How stable is this compound under standard storage conditions?
Stability studies should include:
- Thermal stability : TGA/DSC to assess decomposition temperatures (>150°C typical for pyrazoles).
- Light sensitivity : UV-Vis spectroscopy (λ ~270 nm) under accelerated degradation conditions .
- Hygroscopicity : Dynamic vapor sorption (DVS) to determine water absorption (<1% w/w recommended for long-term storage).
Q. What are the key physicochemical properties influencing its solubility and bioavailability?
Critical parameters include:
- LogP : Predicted ~3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity.
- Aqueous solubility : ~20 µg/mL (measured via shake-flask method, pH 7.4).
- Permeability : Caco-2 cell monolayer assay (P >1 × 10 cm/s suggests intestinal absorption) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from impurities, isomer formation, or assay variability. Mitigation strategies:
Q. What in silico tools are effective for predicting metabolic pathways and optimizing stability?
Computational approaches include:
- Metabolism prediction : CYP450 isoform docking (AutoDock Vina) to identify vulnerable sites (e.g., propoxy group oxidation).
- QSAR models : Train models using datasets from PubChem (e.g., half-life in human liver microsomes) .
- Deuterium labeling : Strategically replace hydrogens (e.g., propoxy-CH groups) to slow metabolism, as seen in deuterated analogs .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
SAR strategies for pyrazole-carboxamides:
- Substituent variation : Compare fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) groups at position 1 .
- Linker optimization : Replace propoxy with cyclopropylmethoxy to enhance metabolic stability (see ).
- Bioisosteric replacement : Substitute carboxamide with sulfonamide to modulate solubility .
Q. What advanced techniques validate target engagement in vivo?
Pharmacodynamic studies require:
Q. How can researchers address low solubility in aqueous formulations for in vivo studies?
Formulation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
